2-(1-hydroxycyclopropyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Hydroxycyclopropyl)phenol is an organic compound with the molecular formula C9H10O2 and a molar mass of 150.17 g/mol It is a phenolic compound, meaning it contains a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing substituted phenols, including 2-(1-hydroxycyclopropyl)phenol, is the ipso-hydroxylation of arylboronic acids. This method involves the use of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild and green conditions . The reaction is typically carried out in ethanol at room temperature and can be completed in a very short time, often within one minute .
Industrial Production Methods
Industrial production methods for phenolic compounds often involve nucleophilic aromatic substitution of aryl halides, transition-metal catalyzed processes, hydroxylation of benzene, oxidation of cumene, and hydrolysis of diazo compounds . These methods are scalable and can be adapted for the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxycyclopropyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclopropylphenol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, oxone, and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield cyclopropylphenol derivatives.
Scientific Research Applications
2-(1-Hydroxycyclopropyl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Phenolic compounds are known for their antioxidant, antimicrobial, and anti-inflammatory properties.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-hydroxycyclopropyl)phenol involves its interaction with biological molecules through its hydroxyl group. This interaction can lead to the disruption of cellular processes, such as membrane integrity and protein function . The compound’s phenolic structure allows it to act as an antioxidant, scavenging free radicals and preventing oxidative damage .
Comparison with Similar Compounds
2-(1-Hydroxycyclopropyl)phenol can be compared with other phenolic compounds such as:
Phenol: The simplest phenolic compound, known for its antiseptic properties.
Eugenol: A naturally occurring phenol with antimicrobial and analgesic properties.
Thymol: Another naturally occurring phenol with strong antimicrobial activity.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical and biological properties compared to other phenolic compounds.
Properties
CAS No. |
60068-23-7 |
---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2-(1-hydroxycyclopropyl)phenol |
InChI |
InChI=1S/C9H10O2/c10-8-4-2-1-3-7(8)9(11)5-6-9/h1-4,10-11H,5-6H2 |
InChI Key |
CWAWONXTLJKHHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.